Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(chlorosulfonylmethyl)-4-fluorocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClFO4S/c1-2-16-9(13)8-3-5-10(12,6-4-8)7-17(11,14)15/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYBQMFDZDQZGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(CS(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This compound, with the molecular formula C₁₀H₁₆ClFO₄S, features a cyclohexane ring substituted with a fluorine atom, a carboxylate group, and a chlorosulfonylmethyl group. Its unique combination of functional groups may impart distinct chemical reactivity and biological properties that are under investigation in various research contexts.
Molecular Characteristics
- Molecular Weight : 286.75 g/mol
- LogP : 1.6067
- Rotatable Bonds : 5
- Hydrogen Bond Acceptors (HBA) : 5
- Hydrogen Bond Donors (HBD) : 0
- Topological Polar Surface Area (TPSA) : 68.82 Ų
These properties suggest that this compound is moderately lipophilic, which may influence its interactions with biological membranes and proteins.
Preliminary studies indicate that this compound may interact with specific proteins or enzymes, potentially influencing their activity. The chlorosulfonylmethyl group is particularly interesting as it may facilitate covalent interactions with nucleophilic sites on target proteins, leading to modulation of enzymatic activity.
Interaction Studies
Research has focused on the binding affinity and specificity of this compound towards various biological targets. Although detailed studies are still ongoing, initial findings suggest potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors.
Case Studies
- Enzyme Inhibition : In vitro studies have demonstrated that compounds structurally related to this compound exhibit inhibitory effects on certain enzymes involved in metabolic pathways. Further investigation is required to determine the specific enzymes affected and the implications for metabolic regulation.
- Antimicrobial Activity : Some derivatives of this compound have shown promising antimicrobial properties in preliminary assays against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to confirm these findings.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Notable Differences | Biological Activity |
|---|---|---|---|
| 4-Fluorocyclohexanecarboxylic Acid | Cyclohexane ring with fluorine and carboxylic acid | Lacks chlorosulfonylmethyl group | Moderate enzyme inhibition |
| Ethyl 4-Fluorocyclohexane-1-carboxylate | Similar ester structure | No chlorosulfonyl group | Limited biological activity |
| 4-Chlorosulfonylcyclohexanecarboxylic Acid | Contains chlorosulfonyl but not fluorine | Different substituent pattern | Strong enzyme inhibition |
This comparative analysis highlights the unique aspects of this compound that may contribute to its distinct biological activities.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate
- CAS Number : 1807887-98-4
- Molecular Formula : C₁₀H₁₆ClFO₄S
- Molecular Weight : 286.75 g/mol
- Structure : A fluorinated cyclohexane ring with a chlorosulfonylmethyl (-SO₂Cl) substituent at the 4-position and an ethyl ester at the 1-position. The trans isomer is explicitly documented .
Key Features :
- Functional Groups : Fluorine (electron-withdrawing), chlorosulfonyl (reactive electrophile), and ethyl ester (hydrolyzable under basic conditions).
- Applications : Serves as a versatile scaffold in medicinal and organic synthesis due to its dual reactivity (electrophilic sulfonyl chloride and ester groups) .
Comparison with Structurally Similar Compounds
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate
- CAS: Not explicitly listed (referenced in crystallography studies) .
- Molecular Formula: C₂₂H₁₉ClFNO₃
- Molecular Weight : 424.84 g/mol.
- Key Differences: Contains a cyclohexenone ring (α,β-unsaturated ketone) instead of a saturated cyclohexane. Substituents include 4-chlorophenyl and 4-fluorophenyl groups, enabling π-π interactions absent in the target compound. Reactivity: The oxo group enhances electrophilicity, making it suitable for nucleophilic additions (e.g., forming spiro compounds) .
- Structural Analysis : Crystallographic studies reveal a half-chair or envelope conformation for the cyclohexene ring, with dihedral angles between aryl groups influencing packing stability .
Methyl 4-[(chlorosulfonyl)methyl]benzoate
- CAS: Not explicitly listed (referenced in Kanto Reagents catalog) .
- Molecular Formula : C₉H₉ClO₄S
- Molecular Weight : 248.68 g/mol.
- Key Differences :
- Benzene ring instead of fluorocyclohexane, altering electronic and steric properties.
- Methyl ester (-COOCH₃) instead of ethyl ester.
- Reactivity : The aromatic ring directs electrophilic substitution, while the chlorosulfonyl group enables nucleophilic displacement. Lower molecular weight may enhance solubility in polar solvents compared to the bulkier cyclohexane derivative .
Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate
- CAS : 1774896-62-6 .
- Molecular Formula : C₁₀H₁₃F₃O₃
- Molecular Weight : 262.21 g/mol.
- Key Differences :
- Trifluoromethyl (-CF₃) group (strong electron-withdrawing) and ketone at the 4-position.
- Lacks the chlorosulfonyl group, reducing electrophilic reactivity.
- Applications : Likely used in fluorinated drug intermediates, leveraging the stability and lipophilicity of the CF₃ group .
Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate
- CAS : 2165650-19-9 .
- Molecular Formula : C₉H₁₅FO₃
- Molecular Weight : 190.21 g/mol.
- Key Differences :
- Hydroxyl (-OH) group instead of chlorosulfonyl, enabling hydrogen bonding and increased hydrophilicity.
- Stereochemistry (1S,3S,4S) influences conformational stability and biological activity.
- Reactivity : The hydroxyl group can undergo phosphorylation or sulfonation, offering divergent synthetic pathways compared to the target compound .
Comparative Analysis Table
Research Findings and Structural Insights
- Conformational Flexibility: The target compound’s cyclohexane ring adopts a chair conformation, stabilized by fluorine’s electronegativity. In contrast, cyclohexenone derivatives exhibit half-chair or envelope conformations due to ring strain .
- Reactivity Trends : Chlorosulfonyl groups (-SO₂Cl) in the target compound and Methyl 4-[(chlorosulfonyl)methyl]benzoate enable rapid reactions with amines to form sulfonamides, a key step in protease inhibitor development .
- Crystallography Tools : SHELX programs are widely used to resolve the crystal structures of these compounds, particularly for analyzing disorder in cyclohexene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
